CCI-006 -

CCI-006

Catalog Number: EVT-2907754
CAS Number:
Molecular Formula: C15H12N2O5S
Molecular Weight: 332.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CCI-006 is classified as a small molecule inhibitor within the broader category of anticancer agents. It acts specifically on mitochondrial respiration pathways, making it a targeted therapy for specific leukemia subtypes. The compound's ability to selectively induce apoptosis in certain leukemia cells while sparing others highlights its potential as a therapeutic agent with reduced toxicity compared to conventional chemotherapies .

Synthesis Analysis

Methods and Technical Details

  1. Refluxing: Heating reactants in a solvent to facilitate chemical reactions.
  2. Purification: Techniques like recrystallization or chromatography to isolate the desired product.
  3. Characterization: Using methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

These methods ensure that the final product is suitable for biological testing and further development.

Molecular Structure Analysis

Structure and Data

The molecular structure of CCI-006 is characterized by its unique arrangement of atoms that confer its biological activity. While specific structural data was not provided in the search results, small molecules typically possess:

  • Functional Groups: These are critical for interaction with biological targets.
  • Chirality: The presence of chiral centers can influence the compound's efficacy and safety profile.

Detailed structural analysis would typically involve computational modeling and X-ray crystallography to elucidate the three-dimensional conformation of CCI-006.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving CCI-006 relates to its interaction with mitochondrial pathways within sensitive leukemia cells. Upon administration, CCI-006 induces:

  1. Mitochondrial Membrane Depolarization: This leads to a loss of mitochondrial function.
  2. Apoptosis: Triggered through pathways involving endoplasmic reticulum stress responses, which are activated by the compound .

Understanding these reactions is crucial for elucidating how CCI-006 exerts its therapeutic effects.

Mechanism of Action

Process and Data

CCI-006 functions primarily by inhibiting mitochondrial respiration, which is essential for energy production in cells. The mechanism involves:

  1. Induction of Mitochondrial Membrane Depolarization: This disrupts ATP production.
  2. Activation of Apoptotic Pathways: Notably, CCI-006 activates endoplasmic reticulum stress responses that lead to apoptosis in sensitive cell lines .

Microarray-based expression analyses have shown that treatment with CCI-006 results in significant changes in gene expression related to apoptosis and stress responses, indicating its role in modulating cellular survival pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical and chemical properties such as melting point, solubility, or stability under various conditions were not detailed in the available literature, small molecules like CCI-006 typically exhibit:

  • Solubility: Often influenced by functional groups present.
  • Stability: Generally assessed under physiological conditions to ensure efficacy during therapeutic use.

Further studies would be required to comprehensively characterize these properties for CCI-006.

Applications

Scientific Uses

CCI-006 holds significant potential in cancer research, particularly for developing targeted therapies for MLL-rearranged leukemias. Its ability to selectively induce apoptosis in specific cancer cell lines makes it a candidate for further clinical development aimed at improving treatment outcomes while minimizing side effects associated with conventional chemotherapy.

Mechanistic Insights into CCI-006’s Antileukemic Activity

Molecular Targeting of Mitochondrial Respiration in MLL-Rearranged Leukemia

CCI-006 is a novel small molecule identified through phenotypic screening for selective cytotoxicity against MLL-rearranged (MLL-r) leukemia cells. Its primary mechanism involves the disruption of mitochondrial function, a critical vulnerability in a subset of these aggressive leukemias. Preclinical studies demonstrate that CCI-006 rapidly inhibits mitochondrial respiration within hours of treatment, as evidenced by significant reductions in oxygen consumption rates across sensitive MLL-r leukemia cell lines (64%, 7/11 cell lines tested) [1] [6]. This inhibition occurs independently of specific MLL translocation partners (e.g., t(4;11), t(11;19), t(9;11), or disease subtype (ALL vs. AML), indicating a mechanism tied to broader metabolic features rather than genetic subtype alone [1].

Inhibition of Electron Transport Chain Components

CCI-006 targets mitochondrial electron transport, though its precise molecular target within the electron transport chain (ETC) remains under investigation. The compound induces a rapid collapse of mitochondrial membrane potential (ΔΨm) specifically in sensitive cell lines, occurring within 2-4 hours of treatment. This depolarization correlates directly with subsequent apoptosis induction. Notably, CCI-006's mitochondrial effects extend beyond MLL-r leukemias to include CALM-AF10 translocated leukemias, which share dependency on the HOXA9/MEIS1 oncogenic pathway [1] [9]. The selective vulnerability appears linked to basal metabolic states, with sensitive cells exhibiting lower reliance on glycolysis and reduced expression of hypoxia-inducible factors.

Table 1: Differential Sensitivity of Leukemia Cell Lines to CCI-006-Induced Mitochondrial Dysfunction

Cell LineTranslocationDisease Type% Viability (10μM, 72h)Mitochondrial DepolarizationApoptosis Induction
PER-485t(4;11)Infant ALL0%YesYes
MV4;11t(4;11)Childhood AML69%YesYes
THP-1t(9;11)Infant AML17%YesYes
PER-785At(4;11)Infant ALL103%NoNo
RS4;11t(4;11)Pre-B-cell ALL114%NoNo
U937CALM-AF10AML3%YesYes

Data compiled from viability assays and mitochondrial function analysis [1] [6].

Induction of Mitochondrial Membrane Depolarization

The mitochondrial membrane depolarization induced by CCI-006 is a pivotal event triggering downstream apoptotic cascades in responsive cells. This depolarization is insurmountable, indicating profound disruption of mitochondrial integrity rather than transient dysfunction. Functional assays demonstrate that unresponsive MLL-r cells (36%, 4/11 cell lines) exhibit no significant ΔΨm loss despite equivalent inhibition of mitochondrial respiration, highlighting a critical divergence in cellular response pathways [1] [6]. This differential response is biologically significant, as artificial induction of glycolytic metabolism in sensitive cells can confer resistance, while HIF1α silencing in resistant cells sensitizes them to CCI-006, establishing metabolic phenotype as a key determinant of sensitivity [6].

Role in Unfolded Protein Response (UPR) and Apoptotic Signaling

Activation of Pro-Apoptotic Pathways via UPR

Beyond direct mitochondrial targeting, CCI-006 triggers a pro-apoptotic unfolded protein response (UPR) intimately linked to its induction of mitochondrial dysfunction. Mitochondrial membrane depolarization leads to impaired protein folding capacity within the endoplasmic reticulum (ER), resulting in accumulation of unfolded proteins. This activates the canonical UPR pathways mediated by IRE1α, PERK, and ATF6 transmembrane sensors [4] [8]. Under sustained CCI-006-induced stress, the UPR transitions from adaptive to pro-apoptotic signaling ("terminal UPR"). This shift involves IRE1α hyperactivation, leading to increased RIDD (Regulated IRE1-Dependent Decay) activity and reduced degradation of pro-apoptotic mRNAs, alongside PERK-mediated CHOP expression and ATF4-dependent apoptotic pathway induction [4] [8]. The compound's ability to force this terminal UPR transition is a key mechanism underlying its rapid cytotoxicity in sensitive leukemia cells.

Crosstalk Between Mitochondrial Dysfunction and ER Stress

CCI-006 exemplifies the critical crosstalk between mitochondrial integrity and ER homeostasis. The initial mitochondrial respiration inhibition and subsequent ΔΨm collapse directly impair ATP production. This energy deficit disrupts calcium homeostasis and compromises ER chaperone function (e.g., BiP/GRP78), creating a self-amplifying cycle of protein misfiling and ER stress [4] [8]. Simultaneously, reactive oxygen species (ROS) generation from dysfunctional mitochondria further exacerbates ER stress. This integrated stress response converges on apoptosis execution through mitochondrial outer membrane permeabilization, cytochrome c release, and caspase-9/-3 activation [1] [6] [9]. The metabolic heterogeneity observed among MLL-r leukemias—specifically, elevated HIF1α and MEIS1 expression in resistant cells—provides a mechanistic explanation for differential sensitivity. HIF1α promotes glycolytic metabolism, potentially bypassing the ATP deficit caused by ETC inhibition, while MEIS1 transcriptionally regulates metabolic programs favoring cell survival under CCI-006-induced stress [1] [6].

Table 2: Biomarkers of Response and Resistance to CCI-006 in MLL-r Leukemia

BiomarkerFunctionExpression in Sensitive CellsExpression in Resistant CellsRole in CCI-006 Response
HIF1αMaster regulator of glycolysis and hypoxia responseLowHighHigh expression confers resistance by maintaining ATP via glycolysis
MEIS1Transcriptional regulator of metabolic programsLowHighRegulates metabolic phenotype; promotes survival under mitochondrial stress
ETFA/BElectron transfer flavoprotein subunitsVariableVariablePotential compensatory mechanisms in resistant cells
UPR markers (CHOP, XBP1s)Indicators of ER stress and apoptosisElevated post-treatmentMinimal changeSignify transition to pro-apoptotic terminal UPR

Biomarker data derived from transcriptomic and functional analyses [1] [6] [9].

The mechanistic synergy between mitochondrial disruption and UPR activation positions CCI-006 as a promising chemosensitizer. Studies confirm synergistic lethality when combining CCI-006 with cytarabine or etoposide in MLL-r cell lines (PER-485, MOLM13). Furthermore, CCI-006 synergizes with the DOT1L inhibitor EPZ-5676 (Pinometostat), suggesting potential for epigenetic-metabolic combination strategies [1]. This chemosensitization effect likely stems from CCI-006's ability to impair cellular energy metabolism and disrupt protein homeostasis, thereby lowering the threshold for apoptosis induction by other agents.

Properties

Product Name

CCI-006

IUPAC Name

methyl (E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoate

Molecular Formula

C15H12N2O5S

Molecular Weight

332.3 g/mol

InChI

InChI=1S/C15H12N2O5S/c1-21-15(18)11(9-16)8-12-4-7-14(22-12)10-2-5-13(6-3-10)23(17,19)20/h2-8H,1H3,(H2,17,19,20)/b11-8+

InChI Key

VEXAKEBSBMAIOB-DHZHZOJOSA-N

SMILES

COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C#N

Solubility

not available

Canonical SMILES

COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C#N

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.